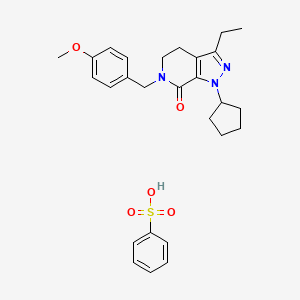![molecular formula C21H24 B12579232 1,1',1''-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane) CAS No. 497066-02-1](/img/structure/B12579232.png)
1,1',1''-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-(Benzene-1,3,5-triyl)tri(bicyclo[210]pentane) is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with three bicyclo[210]pentane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane) typically involves the reaction of benzene-1,3,5-triyl triformate with bicyclo[2.1.0]pentane derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,1’'-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens (chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Wirkmechanismus
The mechanism by which 1,1’,1’'-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane) exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’,1’'-(Benzene-1,3,5-triyl)triethanone: Similar in structure but with ethanone groups instead of bicyclo[2.1.0]pentane groups.
Benzene-1,3,5-tricarboxaldehyde: Contains formyl groups instead of bicyclo[2.1.0]pentane groups.
Benzene-1,3,5-triyl triformate: A related compound with formate groups.
Uniqueness
1,1’,1’'-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane) is unique due to its incorporation of bicyclo[2.1.0]pentane groups, which impart distinct chemical and physical properties. These properties make it valuable for specific applications where stability and reactivity are crucial.
Eigenschaften
CAS-Nummer |
497066-02-1 |
|---|---|
Molekularformel |
C21H24 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
1-[3,5-bis(1-bicyclo[2.1.0]pentanyl)phenyl]bicyclo[2.1.0]pentane |
InChI |
InChI=1S/C21H24/c1-4-19(10-13(1)19)16-7-17(20-5-2-14(20)11-20)9-18(8-16)21-6-3-15(21)12-21/h7-9,13-15H,1-6,10-12H2 |
InChI-Schlüssel |
BXJJXYIEWTYVFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1C2)C3=CC(=CC(=C3)C45CCC4C5)C67CCC6C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolidine, 1-[[5-(2,5-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12579155.png)
![2-Methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene](/img/structure/B12579158.png)
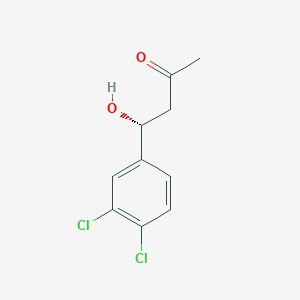
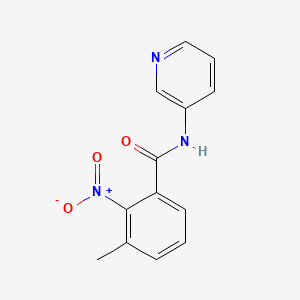
![Benzamide, N,N-bis(1-methylethyl)-2-[1-(trimethylsilyl)ethyl]-](/img/structure/B12579174.png)
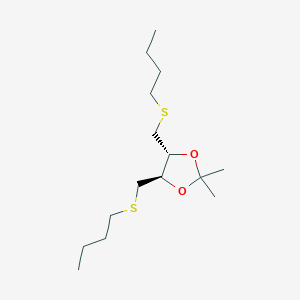
![4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate](/img/structure/B12579204.png)

methyl}phosphonate](/img/structure/B12579215.png)

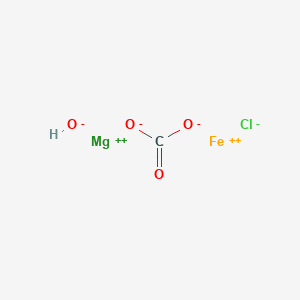
![1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579235.png)
